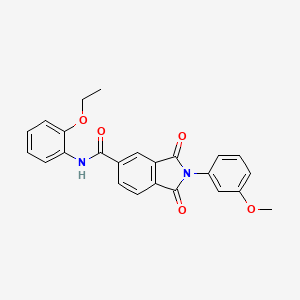![molecular formula C13H11N3OS B6003494 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B6003494.png)
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile is a chemical compound with the molecular formula C12H10N2O2S. It is also known as clopidogrel, a commonly used antiplatelet medication. Clopidogrel is used to prevent blood clots in individuals with a history of heart attacks, strokes, or peripheral vascular disease.
作用机制
The mechanism of action of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile involves the inhibition of the P2Y12 receptor on platelets. This receptor is responsible for activating platelets and initiating the process of blood clotting. By inhibiting this receptor, 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile prevents platelet activation and aggregation, which reduces the risk of blood clots.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile are primarily related to its antiplatelet effects. By inhibiting platelet activation and aggregation, it reduces the risk of blood clots and their associated complications, such as heart attacks and strokes. However, it can also increase the risk of bleeding, particularly in individuals undergoing surgery or other invasive procedures.
实验室实验的优点和局限性
The advantages of using 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile in lab experiments include its well-established mechanism of action and its effectiveness in preventing platelet activation and aggregation. However, its use is limited by its potential to increase the risk of bleeding, which can complicate experiments involving invasive procedures.
未来方向
There are several future directions for research on 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile. One area of interest is the development of new antiplatelet medications that target different receptors or pathways. Another area of interest is the use of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile in combination with other medications to improve its effectiveness or reduce its side effects. Finally, there is ongoing research into the genetic factors that influence the response to 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile, which could lead to personalized treatment approaches in the future.
合成方法
The synthesis of 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile involves several steps. The first step is the synthesis of 2-chloro-5,6-dimethylpyrimidine by reacting 2,4,5-trichloropyrimidine with 2-methyl-1,3-propanediol. The second step is the reaction of 2-chloro-5,6-dimethylpyrimidine with thiolactic acid to form 2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]acetic acid. The third step is the reaction of 2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]acetic acid with 4-cyanobenzyl bromide to form 3-{[(4-cyanophenyl)methyl]thio}-2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]propanoic acid. The final step is the reaction of 3-{[(4-cyanophenyl)methyl]thio}-2-[(2-chloro-5,6-dimethylpyrimidin-4-yl)thio]propanoic acid with sodium hydroxide to form 3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile.
科学研究应用
3-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}benzonitrile has been extensively researched for its antiplatelet effects. It works by irreversibly inhibiting the P2Y12 receptor on platelets, which prevents platelet activation and aggregation. This makes it an effective medication for preventing blood clots in individuals with a history of heart attacks, strokes, or peripheral vascular disease.
属性
IUPAC Name |
3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-5-12(17)16-13(15-9)18-8-11-4-2-3-10(6-11)7-14/h2-6H,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDLZRSCWZBBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)
![2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)

![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6003459.png)
![6-methyl-5-{5-[(1-methyl-2-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B6003463.png)
![N-(3-chlorophenyl)-4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6003469.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6003482.png)
![2-(4-methoxyphenyl)-N-{[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B6003499.png)
